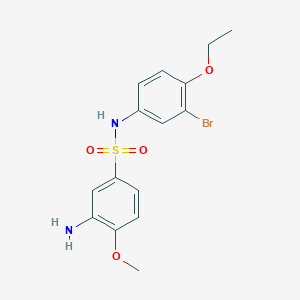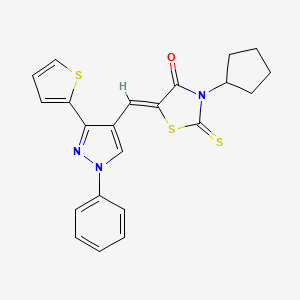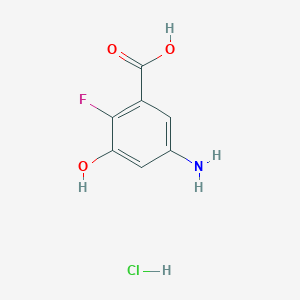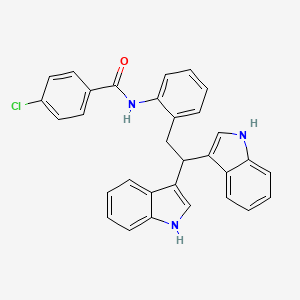
3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide” is a chemical compound with the molecular formula C14H15BrN2O3S and a molecular weight of 371.25 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C14H15BrN2O3S. It contains 14 carbon atoms, 15 hydrogen atoms, one bromine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom .Physical and Chemical Properties Analysis
This compound has a predicted melting point of 204.69°C and a predicted boiling point of approximately 526.5°C at 760 mmHg . The predicted density is approximately 1.6 g/cm3, and the refractive index is predicted to be n20D 1.65 .Aplicaciones Científicas De Investigación
Antitumor Properties
Compounds from sulfonamide-focused libraries, including 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide, have shown potential in antitumor applications. Studies using cell-based antitumor screens have identified certain sulfonamides as potent cell cycle inhibitors, leading to their progression into clinical trials. These compounds exhibit properties such as disrupting tubulin polymerization and causing a decrease in the S phase fraction in cancer cell lines, indicating their utility in oncolytic therapies (Owa et al., 2002).
Photodynamic Therapy for Cancer Treatment
Sulfonamide derivatives have been explored for their photophysical and photochemical properties, particularly in the context of photodynamic therapy for cancer. New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibit high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antibacterial Properties
Sulfonamide compounds have been studied for their antibacterial properties, especially against pathogenic strains of gram-positive and gram-negative bacteria. Novel sulfonamide derivatives synthesized and characterized in research have demonstrated efficacy in treating various infectious diseases, such as malaria and urinary tract infections, through disc diffusion methods (Ahmad & Farrukh, 2012).
Enzyme Inhibition
Sulfonamides, including the this compound derivative, have shown potential as enzyme inhibitors. These compounds have been investigated for inhibitory activities against enzymes such as α-glucosidase and acetylcholinesterase, indicating their potential in treating diseases linked to these enzymes (Abbasi et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4S/c1-3-22-14-6-4-10(8-12(14)16)18-23(19,20)11-5-7-15(21-2)13(17)9-11/h4-9,18H,3,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHXXZNWOSBTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine](/img/structure/B2429961.png)
![2-chloro-N-[(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2429962.png)

![3-(3,3-dimethyl-2-oxobutyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2429968.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(1-methoxypropan-2-yl)propanamide](/img/structure/B2429970.png)



![2-[2-[[3-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]phenyl]carbonylamino]phenyl]ethanoic acid](/img/structure/B2429974.png)
![tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate](/img/structure/B2429975.png)

![2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2429981.png)
![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine](/img/structure/B2429982.png)
![N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2429983.png)
